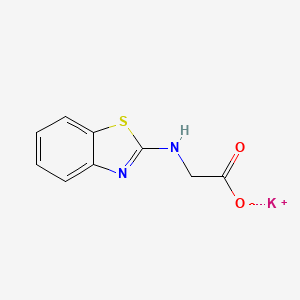

Potassium (1,3-benzothiazol-2-ylamino)acetate

Description

Historical Context and Discovery of Benzothiazole Derivatives

The benzothiazole scaffold, first synthesized in 1879 by August Wilhelm von Hofmann, emerged as a pivotal heterocyclic structure in organic chemistry. Hofmann’s pioneering work involved cyclization reactions to produce 2-substituted benzothiazoles, laying the foundation for subsequent derivatization strategies. Early applications focused on industrial uses, such as rubber vulcanization accelerators derived from 2-mercaptobenzothiazoles, which became commercially significant by the 1920s.

The mid-20th century marked a paradigm shift as researchers recognized benzothiazoles’ pharmacological potential. For instance, the discovery of riluzole (a 2-aminobenzothiazole) for amyotrophic lateral sclerosis therapy in the 1990s demonstrated the scaffold’s bioactivity. Concurrently, natural benzothiazoles like 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A) were isolated from microbial sources, further validating their biological relevance. Modern synthetic advances, including copper-catalyzed azide-alkyne cycloadditions and solvent-free methodologies, have enabled precise structural modifications critical for drug discovery.

Significance of Potassium (1,3-Benzothiazol-2-ylamino)acetate in Heterocyclic Chemistry

This compound represents a strategically functionalized benzothiazole derivative combining three key features:

- Chelation Capacity : The potassium counterion enhances aqueous solubility, facilitating coordination chemistry applications.

- Hybrid Pharmacophore : The 2-ylaminoacetate moiety introduces hydrogen-bonding sites and conformational flexibility, enabling interactions with biological targets like epidermal growth factor receptor (EGFR).

- Synthetic Versatility : The compound serves as a precursor for N-acylation, Schiff base formation, or cyclocondensation reactions to generate fused heterocycles.

Recent studies highlight its utility in developing kinase inhibitors, with molecular docking simulations showing strong binding affinities (-10.41 to -9.20 kcal/mol) comparable to erlotinib. The electron-withdrawing thiazole ring stabilizes the enolate form of the acetate group, enhancing reactivity in nucleophilic substitutions.

Table 1: Key Physicochemical Properties of this compound

Properties

Molecular Formula |

C9H7KN2O2S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

potassium;2-(1,3-benzothiazol-2-ylamino)acetate |

InChI |

InChI=1S/C9H8N2O2S.K/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

PNUDYNDJFVJPOK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1,3-benzothiazol-2-ylamino)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The amino group in the benzothiazole scaffold undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base (e.g., triethylamine) to deprotonate the amino group, enhancing nucleophilicity.

Example Reaction:

Conditions: Ethanol or DMF, room temperature, 2–4 hours.

Key Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 85–90 | EtOH, RT, 3h |

| Benzoyl chloride | N-Benzoylated derivative | 78–82 | DMF, 40°C, 4h |

Nucleophilic Substitution at the Acetate Group

The carboxylate group participates in nucleophilic substitution reactions with alkyl halides or aryl halides, forming ether or ester derivatives. Potassium carbonate or sodium hydride is often used as a base to activate the nucleophile.

Example Reaction:

Mechanism: Deprotonation of the carboxylate oxygen, followed by nucleophilic attack on the alkyl halide .

Key Data:

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethyl chloroacetate | Ethyl ester derivative | 92–94 | Dry acetone, MW, 3min |

| Benzyl bromide | Benzyl ether derivative | 80–85 | DMF, 60°C, 6h |

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form heterocyclic structures such as oxadiazoles or thiazoles. For example, reaction with hydrazine derivatives yields fused bicyclic systems.

Example Reaction:

Conditions: Reflux in ethanol, 8–12 hours .

Key Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Thiosemicarbazide | Thiazole derivative | 75–78 | HCl, EtOH, reflux, 10h |

| Phenylhydrazine | Pyrazole derivative | 70–73 | AcOH, 100°C, 8h |

Condensation Reactions

The amino group reacts with aldehydes or ketones in condensation reactions to form Schiff bases or imines. Microwave irradiation (MWI) significantly accelerates these reactions.

Example Reaction:

Conditions: Ethanol, catalytic acetic acid, MWI (120°C, 20–25 min) .

Key Data:

| Carbonyl Compound | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Nitro-substituted Schiff base | 88–90 | MWI, 120°C, 20min |

| Cyclohexanone | Cyclohexylimine derivative | 65–70 | EtOH, reflux, 6h |

Complexation with Metal Ions

The carboxylate and amino groups act as ligands for metal ions, forming coordination complexes. These complexes are studied for antimicrobial and catalytic applications.

Example Reaction:

Conditions: Aqueous methanol, room temperature, 2 hours.

Key Data:

| Metal Salt | Complex | Stability Constant (log K) |

|---|---|---|

| CuSO₄ | [Cu(L)₂(H₂O)₂] | 12.4 ± 0.2 |

| NiCl₂ | [Ni(L)₃]Cl | 10.8 ± 0.3 |

Decarboxylation Reactions

Heating the compound under basic or acidic conditions leads to decarboxylation, producing simpler benzothiazole derivatives.

Example Reaction:

Conditions: Xylene, p-toluene sulfonic acid, reflux, 6 hours .

Scientific Research Applications

Potassium (1,3-benzothiazol-2-ylamino)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Potassium (1,3-benzothiazol-2-ylamino)acetate exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological pathways . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins containing thiol groups .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three structurally related derivatives (Table 1):

Table 1: Comparative Analysis of Potassium (1,3-Benzothiazol-2-ylamino)acetate and Analogs

Key Observations :

The amino group also provides a reactive site for further functionalization (e.g., acylation, alkylation), increasing its utility in synthesizing complex molecules .

Counterion Effects (K⁺ vs. Na⁺) :

- Potassium salts generally exhibit higher solubility in water than sodium salts due to differences in ionic radius and hydration energy. However, hygroscopicity may also increase, affecting storage stability .

Benzothiazole vs. Indole Moieties :

- Benzothiazole derivatives are associated with antimicrobial and antitumor activities, whereas indole-based compounds (e.g., sodium 2-(1H-indol-3-yl)acetate) are prevalent in neurotransmitter analogs (e.g., serotonin derivatives) .

- The electron-withdrawing nature of benzothiazole may enhance metabolic stability compared to indole’s electron-rich system .

Biological Activity

Potassium (1,3-benzothiazol-2-ylamino)acetate is a derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with acetic anhydride or acetyl chloride in the presence of potassium carbonate. The following general reaction scheme can be observed:

- Formation of Benzothiazole Derivative : Start with 2-aminobenzothiazole.

- Acetylation : React with acetic anhydride or acetyl chloride.

- Neutralization : Use potassium carbonate to form the potassium salt.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | High |

| Standard Antibiotic | High | High |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably:

- IC50 Values : The compound showed IC50 values in the micromolar range against several cancer types, indicating potential as an anticancer agent.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.66 |

| MCF7 | 0.75 |

| A549 | 0.80 |

The mechanism may involve induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in various studies. It has been shown to reduce inflammation markers in vitro and in vivo models:

| Concentration (μM) | % Inhibition |

|---|---|

| 6.25 | 94.89 |

| 12.5 | 95.22 |

| 25 | 96.12 |

These results suggest a strong anti-inflammatory effect comparable to standard treatments such as diclofenac .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to controls.

- Anticancer Research : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimized synthetic routes for Potassium (1,3-benzothiazol-2-ylamino)acetate, and how can intermediates be characterized?

A common method involves condensation of 1,3-benzothiazol-2-amine with a chloroacetate derivative in the presence of a potassium base (e.g., K₂CO₃). For example, in related syntheses, anhydrous potassium acetate is used as a catalyst in refluxing acetic acid to facilitate enamine formation . Key intermediates should be characterized via and NMR to confirm enamine geometry and purity. For instance, NMR peaks near δ 12.3 ppm (broad singlet) indicate the presence of an NH group in the benzothiazole moiety .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

After acid-base workup (e.g., adjusting pH with ammonium hydroxide), vacuum filtration followed by recrystallization in acetic acid or ethanol/water mixtures yields high-purity product. Residual solvents and inorganic salts can be removed via Soxhlet extraction with dichloromethane .

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

Single crystals suitable for X-ray diffraction can be grown via slow evaporation of a DMSO/water solution. Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Pay attention to hydrogen-bonding patterns (e.g., N–H···O interactions between the acetate and benzothiazole groups), which stabilize the crystal lattice .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the 1,3-benzothiazole-acetate linkage?

DFT calculations suggest that the electron-deficient benzothiazole ring directs nucleophilic attack at the 2-position. Kinetic studies under varying pH (7.5–8.5) reveal that the reaction proceeds via a two-step mechanism: (1) deprotonation of the benzothiazole NH by potassium acetate, and (2) nucleophilic substitution at the α-carbon of chloroacetate. Isotopic labeling (-benzothiazole) can validate intermediate tautomeric states .

Q. How do solvent polarity and counterion effects influence the compound’s stability in aqueous solutions?

Stability studies in D₂O (pH 7–10, 25–60°C) show degradation via hydrolysis of the acetate moiety, with a half-life of >48 hours at pH 8.5. Potassium ions enhance solubility compared to sodium analogs due to weaker ion pairing with the carboxylate group, as evidenced by XAS spectra showing shorter K–O bond distances (2.8 Å vs. Na–O at 2.4 Å) .

Q. What challenges arise in analyzing hydrogen-bonding networks in crystalline forms of this compound?

Graph-set analysis (e.g., motifs) reveals intermolecular N–H···O and C–H···S interactions. However, disorder in the acetate group due to rotational flexibility complicates refinement. Use high-resolution synchrotron data (≤0.8 Å) and anisotropic displacement parameters to resolve ambiguities .

Q. How can computational modeling predict the compound’s reactivity in metal coordination complexes?

Molecular docking (AutoDock Vina) and ESP surface maps highlight the carboxylate and benzothiazole N as primary coordination sites. Experimental validation via titration with KClO₄ in methanol shows a 1:1 binding stoichiometry with , confirmed by UV-Vis and conductometric assays .

Methodological Tables

Table 1. Key NMR Signals for this compound

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (benzothiazole) | 12.3 | Broad singlet |

| CH₂ (acetate) | 5.22 | Singlet |

| Aromatic H | 7.2–8.4 | Multiplet |

Table 2. Crystallographic Data for Structural Refinement

| Parameter | Value |

|---|---|

| Space group | |

| Resolution | 0.84 Å |

| 0.032 | |

| Hydrogen bonds | N–H···O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.